molecular formula C7H15B B1584549 2-Bromoheptane CAS No. 1974-04-5

2-Bromoheptane

Cat. No.: B1584549
CAS No.: 1974-04-5
M. Wt: 179.1 g/mol
InChI Key: HLAUCEOFCOXKNF-UHFFFAOYSA-N
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Description

2-Bromoheptane: is an organic compound with the molecular formula C7H15Br . It is a member of the alkyl halides family, where a bromine atom is attached to the second carbon of a heptane chain. .

Mechanism of Action

Target of Action

2-Bromoheptane is a simple alkyl halide. The primary targets of this compound are the hydrogen atoms adjacent to the carbon atom that is bonded to the bromine atom .

Mode of Action

This compound undergoes elimination reactions, where a base removes a hydrogen ion from the carbon atom next to the one holding the bromine. This results in the rearrangement of electrons, expelling the bromine as a bromide ion .

Biochemical Pathways

The elimination reaction of this compound affects the biochemical pathway of alkene formation. The removal of a hydrogen ion and a bromide ion leads to the formation of a double bond, resulting in an alkene .

Result of Action

The result of this compound’s action is the formation of an alkene through an elimination reaction . This reaction is a fundamental transformation in organic chemistry and is widely used in the synthesis of various organic compounds.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of a base. For example, the rate of the elimination reaction may increase with higher temperatures. Additionally, the presence of a strong base is necessary for the elimination reaction to occur .

Biochemical Analysis

Biochemical Properties

2-Bromoheptane plays a significant role in biochemical reactions, particularly in the formation of alkenes through dehydrohalogenation. It interacts with enzymes such as dehydrohalogenases, which facilitate the removal of a hydrogen halide from the molecule, resulting in the formation of a double bond. This interaction is crucial for the synthesis of various organic compounds. Additionally, this compound can interact with glutathione (GSH) derivatives, forming GSH analogs that contain tetrazole isosteres .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by interacting with cellular receptors and enzymes. For instance, the compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound has been shown to cause cellular stress, which can lead to alterations in gene expression and cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of a double bond via dehydrohalogenation. This reaction involves the removal of a hydrogen halide from the molecule, facilitated by a base such as potassium tert-butoxide. The base attacks a β-hydrogen on the β-carbon, forming a bond and resulting in the departure of the bromine atom . This process is essential for the synthesis of alkenes and other organic compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to heat or light. Over time, the degradation products can influence cellular function, leading to long-term effects on cellular metabolism and gene expression. Studies have shown that prolonged exposure to this compound can result in cellular stress and changes in enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause toxic effects, including cellular stress and damage to tissues. Studies have shown that high doses of this compound can lead to adverse effects such as respiratory irritation and damage to organs . It is essential to determine the appropriate dosage to minimize toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of alkenes. The compound interacts with enzymes such as dehydrohalogenases, which facilitate the removal of a hydrogen halide from the molecule. This interaction is crucial for the formation of double bonds and the synthesis of various organic compounds. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, leading to localized effects on cellular function. The distribution of the compound within the body can influence its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules. This localization is crucial for the compound’s role in biochemical reactions and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoheptane can be synthesized through the bromination of heptane. The process typically involves the addition of bromine (Br2) to heptane in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical substitutes a hydrogen atom on the second carbon of the heptane chain .

Industrial Production Methods: In industrial settings, this compound is produced through similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and controlled temperature conditions are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoheptane undergoes several types of chemical reactions, including:

    Substitution Reactions: In these reactions, the bromine atom is replaced by another atom or group.

    Elimination Reactions: this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific position of the bromine atom on the second carbon, which influences its reactivity and the types of reactions it undergoes. This positional isomerism allows for distinct chemical behavior compared to its analogs .

Properties

IUPAC Name

2-bromoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Br/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAUCEOFCOXKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870921
Record name Heptane, 2-bromo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1974-04-5
Record name 2-Bromoheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1974-04-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 2-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001974045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BROMOHEPTANE
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Record name Heptane, 2-bromo-
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Record name Heptane, 2-bromo-
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Record name 2-bromoheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does lithium borohydride selectively reduce halides in the presence of other functional groups, using 2-bromoheptane as an example?

A1: Lithium borohydride demonstrates selective reduction capability in molecules containing multiple functional groups. For instance, in a competitive reduction scenario involving 1-bromoheptane and this compound, lithium borohydride preferentially reduces 1-bromoheptane over this compound. [] This selectivity likely arises from the difference in steric hindrance around the bromine atom in the two molecules, making the primary bromide more accessible for reduction.

Q2: What is the potential occupational hazard associated with this compound?

A2: Studies analyzing the chemical composition of flotation agents used in coal washeries identified this compound as a potential occupational hazard. [] Although specific exposure limits for this compound were not discussed in the study, its presence in the work environment raises concerns regarding potential health risks to workers. Further investigation into the long-term health effects of this compound exposure is warranted.

Q3: Are there any computational studies on this compound and its interactions?

A3: While the provided abstracts don't delve into specific computational studies on this compound, the research on its chiral recognition within urea inclusion compounds [] suggests the application of computational methods. Scientists likely employed molecular modeling and simulations to understand the energy differences between different conformations and enantiomers of this compound within the chiral environment of the urea tunnel. These computational approaches are crucial for visualizing and analyzing the subtle interactions governing such host-guest systems.

Q4: How can we improve the sustainability of using compounds like this compound?

A4: While the provided research doesn't explicitly address sustainability, it highlights the use of this compound in industrial processes like coal flotation. [] This raises important questions about responsible waste management and the exploration of greener alternatives. Future research should focus on:

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